Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate is a complex organic compound that features a unique combination of functional groups, including a thianyl group, a diazepane ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thianyl group and the diazepane ring separately, followed by their coupling with a benzoate ester.
Thianyl Group Preparation: The thianyl group can be synthesized through the reaction of thiophene with appropriate reagents under controlled conditions.
Diazepane Ring Formation: The diazepane ring is usually formed through cyclization reactions involving diamines and dihalides.
Coupling Reaction: The final step involves coupling the thianyl group and the diazepane ring with a benzoate ester using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazepane ring can be reduced under hydrogenation conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thianyl group and diazepane ring can play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another benzoate ester with different functional groups.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: A thiazole derivative with bioactive properties.
Uniqueness
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate is unique due to its combination of a thianyl group and a diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-24-19(23)16-5-3-15(4-6-16)18(22)21-10-2-9-20(11-12-21)17-7-13-25-14-8-17/h3-6,17H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMILDPNHIVPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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